2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole
CAS No.: 883230-92-0
Cat. No.: VC2913489
Molecular Formula: C9H6BrFN2O
Molecular Weight: 257.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883230-92-0 |
|---|---|
| Molecular Formula | C9H6BrFN2O |
| Molecular Weight | 257.06 g/mol |
| IUPAC Name | 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3 |
| Standard InChI Key | CFUPNVDSCPVKTG-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F |
| Canonical SMILES | CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F |
Introduction
Fundamental Characteristics
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole is a complex organic compound characterized by a central 1,3,4-oxadiazole ring with specific substitutions. The compound has a unique structure featuring a 1,3,4-oxadiazole heterocyclic core connected to a 4-bromo-2-fluorophenyl group at position 2 and a methyl group at position 5. This specific arrangement of functional groups contributes to its distinct chemical properties and potential biological activities. The oxadiazole ring system itself is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which creates a unique electronic distribution that influences the compound's reactivity patterns and binding characteristics with biological targets.
The compound belongs to the broader class of oxadiazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. The 1,3,4-oxadiazole scaffold in particular has been widely explored for its therapeutic potential across various disease areas. The presence of both bromine and fluorine substituents on the phenyl ring adds complexity to its structure and modifies its physicochemical properties in ways that can enhance drug-like characteristics such as membrane permeability and metabolic stability.
Basic Identification Data
The compound is recognized by several standard identifiers that facilitate its categorization in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 883230-92-0 |
| Molecular Formula | C₉H₆BrFN₂O |
| Molecular Weight | 257.06 g/mol |
| IUPAC Name | 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
| MDL Number | MFCD12091876 |
| PubChem CID | 43617322 |
This data establishes the fundamental chemical identity of the compound and provides the basis for further exploration of its properties and applications .
Physical and Chemical Properties
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole typically appears as a powder at room temperature. Its molecular structure confers specific physicochemical properties that influence its behavior in various environments and reactions. The presence of both bromine and fluorine atoms in the molecule significantly affects its electronic distribution, polarity, and reactivity .
Structural Identifiers
For precise structural representation, several standardized chemical identifiers are used:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3 |
| InChI Key | CFUPNVDSCPVKTG-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F |
| Canonical SMILES | CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F |
These identifiers enable unambiguous representation of the compound's structure in chemical databases and computational chemistry applications, facilitating structure-based searches and analyses .
Chemical Reactivity
The chemical reactivity of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole is influenced by several structural features:
-
The 1,3,4-oxadiazole ring system provides sites for hydrogen bonding and coordination with biological targets.
-
The bromine atom at the para position of the phenyl ring can participate in halogen bonding interactions.
-
The fluorine atom at the ortho position contributes to the electronic properties of the molecule and can influence its conformational preferences.
-
The methyl group at position 5 of the oxadiazole ring affects the electron density distribution within the heterocyclic system.
These structural elements collectively determine the compound's reactivity patterns in chemical transformations and its interaction profiles with biological macromolecules.
Synthesis and Preparation Methods
Several synthetic routes have been established for the preparation of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole, with varying efficiency and complexity. The synthesis typically involves multiple steps, starting from appropriate precursors containing the required substitution patterns.
Alternative Synthetic Methods
Alternative approaches to synthesizing 1,3,4-oxadiazole derivatives include:
-
Reaction of hydrazides with carboxylic acids under dehydrating conditions.
-
Oxidative cyclization of acylhydrazones using various oxidizing agents.
-
Microwave-assisted synthesis for more rapid reaction completion.
These methods may be adapted for the synthesis of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole with appropriate modifications to accommodate the specific substitution pattern required .
| Structural Feature | Potential Impact on Activity |
|---|---|
| 1,3,4-Oxadiazole core | Provides rigidity and specific binding geometry with biological targets |
| Bromine at para position | May enhance binding affinity through halogen bonding |
| Fluorine at ortho position | Can improve metabolic stability and membrane permeability |
| Methyl substitution on oxadiazole | Affects electronic properties and lipophilicity |
These structure-activity relationships suggest that 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole may possess unique pharmacological profiles that could be exploited in drug discovery efforts .
Comparison with Related Compounds
To better understand the unique properties of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole, it is valuable to compare it with structurally related compounds, including isomers with different substitution patterns and analogs with modified functional groups.
Structural Isomers
Several structural isomers of the target compound have been reported in the literature, each with potentially distinct properties:
| Compound | Key Structural Difference | CAS Number |
|---|---|---|
| 2-(2-Bromo-4-fluorophenyl)-5-methyl-1,3,4-oxadiazole | Reversed positions of Br and F on the phenyl ring | 1157100-66-7 |
| 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole | Different oxadiazole isomer (1,2,4 instead of 1,3,4) | 845306-17-4 |
| 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole | Lacks the fluorine substituent | 41421-03-8 |
Comparative Properties
The different substitution patterns among these related compounds result in distinct electronic distributions, which influence their chemical reactivity and biological activities:
These comparative analyses highlight the importance of precise structural features in determining the properties and potential applications of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole and its structural relatives.
Current Research and Future Perspectives
Research on 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole and related compounds continues to evolve, with emerging applications in various fields and ongoing investigations into their biological activities and synthetic methodologies.
Recent Developments
Recent studies on oxadiazole derivatives have shown promising results in several areas:
-
Development of selective CB2 ligands using 1,3,4-oxadiazole scaffolds, which could have applications in pain management and inflammatory conditions
-
Investigation of antimicrobial properties against drug-resistant bacterial strains
-
Exploration of anticancer activities through specific cellular mechanisms
-
Application in material science as components of functional materials
These research directions suggest that 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole may have unexplored potential in these and other applications.
Research Gaps and Future Directions
Despite the progress made in understanding oxadiazole derivatives, several research gaps remain for 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole:
-
Comprehensive evaluation of its biological activities across different therapeutic areas
-
Detailed structure-activity relationship studies to optimize its properties for specific applications
-
Development of more efficient and scalable synthetic routes
-
Investigation of potential synergistic effects when combined with other bioactive compounds
-
Exploration of its physicochemical properties for material science applications
Addressing these research gaps could unlock new applications for this compound and enhance our understanding of its fundamental properties and behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume